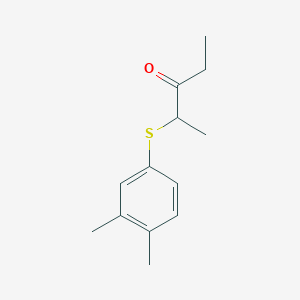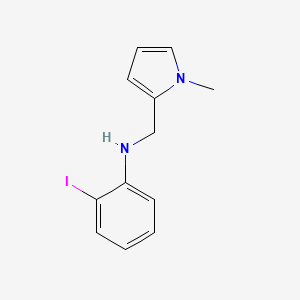
2-Iodo-N-((1-methyl-1h-pyrrol-2-yl)methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is an organic compound with the molecular formula C12H13IN2 It is a derivative of aniline, where the amino group is substituted with a 2-iodo group and a 1-methyl-1H-pyrrol-2-yl)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline typically involves the iodination of N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline. One common method is to react N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process. Additionally, the purification of the product might involve techniques such as recrystallization or column chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Products include various oxidized forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products.
Aplicaciones Científicas De Investigación
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the pyrrole moiety can enhance binding affinity through π-π interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodoaniline: Lacks the pyrrole moiety, making it less versatile in certain applications.
N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline: Lacks the iodine atom, which reduces its reactivity in substitution and coupling reactions.
Uniqueness
2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline is unique due to the presence of both the iodine atom and the pyrrole moiety. This combination allows it to participate in a wide range of chemical reactions and enhances its utility in various applications .
Propiedades
Fórmula molecular |
C12H13IN2 |
|---|---|
Peso molecular |
312.15 g/mol |
Nombre IUPAC |
2-iodo-N-[(1-methylpyrrol-2-yl)methyl]aniline |
InChI |
InChI=1S/C12H13IN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3 |
Clave InChI |
PTZZRHRMGHSSJV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CNC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)



![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13643214.png)
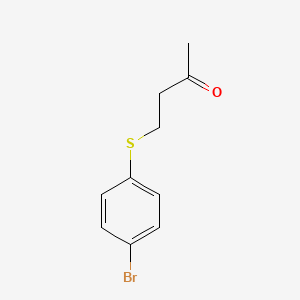
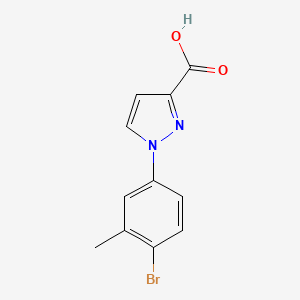
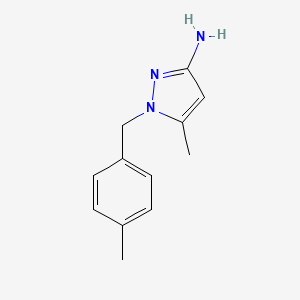
![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)
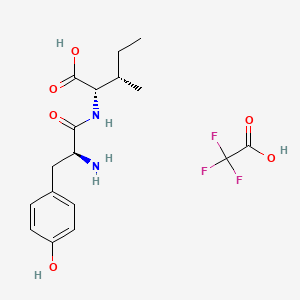

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(3-fluoro-[1,1'-biphenyl]-4-carboxylic acid)](/img/structure/B13643259.png)
